molecular formula C12H16N2O3 B14896717 N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide

Cat. No.: B14896717
M. Wt: 236.27 g/mol
InChI Key: BXXMRCBHNFDSPW-UHFFFAOYSA-N
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Description

N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a pyrrolidine ring, and a carboxamide group

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)furan-2-carboxamide

InChI

InChI=1S/C12H16N2O3/c15-11(14-7-1-2-8-14)5-6-13-12(16)10-4-3-9-17-10/h3-4,9H,1-2,5-8H2,(H,13,16)

InChI Key

BXXMRCBHNFDSPW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a pyrrolidine derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of the pyrrolidine derivative under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Biological Activity

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • Structure : The compound features a furan ring and a pyrrolidine moiety, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
Bacillus subtilis5.64 - 77.38
Pseudomonas aeruginosa13.40 - 137.43

These results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with complete bacterial death observed within 8 hours at certain concentrations .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown promising results against various fungal strains.

Antifungal Activity Results :

Fungal StrainMIC (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound possesses moderate to good antifungal activity, making it a candidate for further development as an antifungal agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents on the furan and pyrrolidine rings can significantly alter the compound's effectiveness against bacterial and fungal strains.

Key observations include:

  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the pyrrolidine ring enhances antibacterial activity.
  • Substituent Positioning : The position of substituents on the furan ring influences both the potency and spectrum of activity against various pathogens.

Case Studies

  • In vitro Evaluation : A study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound, demonstrating significant inhibition against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • Comparative Analysis with Established Antibiotics : In comparative studies, this compound showed comparable or superior activity to standard antibiotics such as ciprofloxacin, indicating its potential as a lead compound for developing new antibacterial agents .

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